1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Unfortunately, the specific molecular structure of “1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride” is not provided in the retrieved sources.Scientific Research Applications
Neurochemistry and Therapeutic Potential
- MDMA and its derivatives, including compounds with structural similarities to "1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride", have been extensively studied for their neurochemical effects and potential therapeutic applications. Research indicates that MDMA can significantly affect serotonin levels, leading to both acute and potentially long-term changes in brain chemistry and function. This has implications for understanding the neurochemical pathways influenced by related compounds (McKenna & Peroutka, 1990).
Environmental Impacts and Toxicity
- Compounds like Methoxychlor, which shares a methoxy group similarity, have been examined for their environmental presence and potential endocrine-disrupting effects. Such studies highlight the importance of assessing the environmental fate, toxicity, and biological impact of chemical compounds, which would also be relevant for assessing "1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride" (Cummings, 1997).
Anticancer Properties
- The exploration of synthetic and natural compounds for anticancer applications often focuses on structural modifications to enhance therapeutic potential. Substituents like bromo, methoxy, and methyl groups are known to influence anticancer activity. This suggests a potential research avenue for "1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride" in designing compounds with specific bioactive properties (Liew et al., 2020).
Pharmacological and Chemical Research
- The pharmacological profile and evidence of neurotoxicity from studies on MDMA and its effects on the brain offer insights into how related compounds might interact with neurotransmitter systems. Such research can inform safety assessments and therapeutic potential of new chemical entities (Battaglia, Zaczek, & Souza, 1990).
properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-9(12-2)8(10)5-7;/h3-5,11H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWOXEWIEBYINT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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